

# A Comparative Spectroscopic Analysis of Ethyl Indole-2-Carboxylate Isomers

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## Compound of Interest

Compound Name: *ethyl 1-methyl-1H-indole-2-carboxylate*

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of positional isomers of ethyl indole-2-carboxylate. This guide provides a comparative analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The position of substituents on the indole ring can dramatically influence the molecule's biological activity. Consequently, the unambiguous identification of positional isomers is a critical step in drug discovery and development. This guide provides a detailed spectroscopic comparison of ethyl indole-2-carboxylate and its positional isomers, offering a valuable resource for their differentiation.

## Data Presentation

The following tables summarize the key spectroscopic data for the commercially available isomers of ethyl indole-carboxylate. The data highlights the distinct shifts and patterns that enable the differentiation of these closely related compounds.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic and substituent protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (δ, ppm) for Ethyl Indole-Carboxylate Isomers

Position of -COOEt	NH (s, br)	H-2	H-3	H-4	H-5	H-6	H-7	OCH <sub>2</sub> CH <sub>3</sub> (q)	OCH <sub>2</sub> CH <sub>3</sub> (t)	Solvent
2[1]	~8.99	-	~7.13 -7.42 (m)	~7.68 (m)	~7.13 -7.42 (m)	~7.13 -7.42 (m)	~7.13 -7.42 (m)	~4.42	~1.43	CDCl <sub>3</sub>
3[2]	~8.70 -8.50 (m)	~8.70 -8.50 (m)	-	~8.70 -8.50 (m)	~7.60 -7.30 (m)	~7.60 -7.30 (m)	~7.60 -7.30 (m)	~4.45	~1.45	CDCl <sub>3</sub>
5[3]	-	-	-	-	-	-	-	-	-	Data not available
6	-	-	-	-	-	-	-	-	-	Data not available

Note: Data for the 4-, 5-, 6-, and 7-isomers is not readily available in the public domain and would require experimental determination or access to proprietary databases.

## 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbonyl carbon and the indole ring carbons being particularly informative for isomer identification.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) for Ethyl Indole-Carboxylate Isomers

Position of COOEt	C=O	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	-OC H2 CH3	-OC H2 CH3	Solvent
2 <sup>[4]</sup>	~16 2.3	~12 7.2	~10 8.3	~12 7.5	~12 2.5	~12 0.7	~12 5.1	~11 3.1	~13 7.9	~60. 5	~14. 8	DM SO- d6
3 <sup>[5]</sup>	-	-	-	-	-	-	-	-	-	-	-	Data not avail able
5	-	-	-	-	-	-	-	-	-	-	-	Data not avail able
6	-	-	-	-	-	-	-	-	-	-	-	Data not avail able

Note: Complete <sup>13</sup>C NMR data for many of the isomers is not readily available.

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules, such as the N-H and C=O stretching vibrations.

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>) for Ethyl Indole-Carboxylate Isomers

Position of -COOEt	$\nu(\text{N-H})$	$\nu(\text{C=O})$
2[6]	~3406	~1698
3[7]	~3276	~1672
5	Data not available	Data not available
6	Data not available	Data not available

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and characteristic fragmentation patterns that can aid in their identification. All isomers of ethyl indole-2-carboxylate have the same molecular weight.

Table 4: Mass Spectrometry Data for Ethyl Indole-Carboxylate Isomers

Position of -COOEt	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Ions (m/z)
2[8]	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	189.21	189 (M <sup>+</sup> ), 144, 116, 89
3[9]	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	189.21	189 (M <sup>+</sup> ), 160, 133, 105
5[3]	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	189.21	Data not available
6	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	189.21	Data not available

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above. Specific parameters may need to be optimized for individual instruments and samples.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the ethyl indole-carboxylate isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5

mm NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR Parameters:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024-4096 (or more for dilute samples)
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 200 ppm
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
  - KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin pellet.

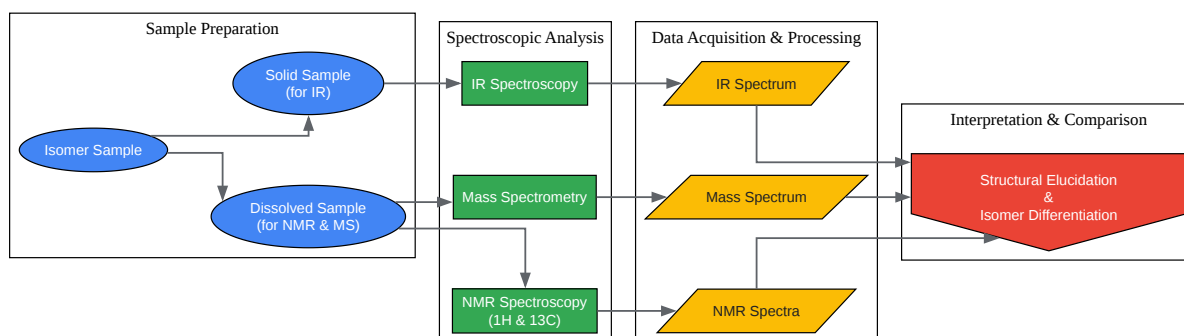
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of scans: 16-32
- Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- EI-MS Parameters:
  - Ionization energy: 70 eV
  - Source temperature: 200-250 °C
- ESI-MS Parameters:
  - Ionization mode: Positive or negative
  - Capillary voltage: 3-5 kV
  - Nebulizer gas flow: As per instrument recommendation
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

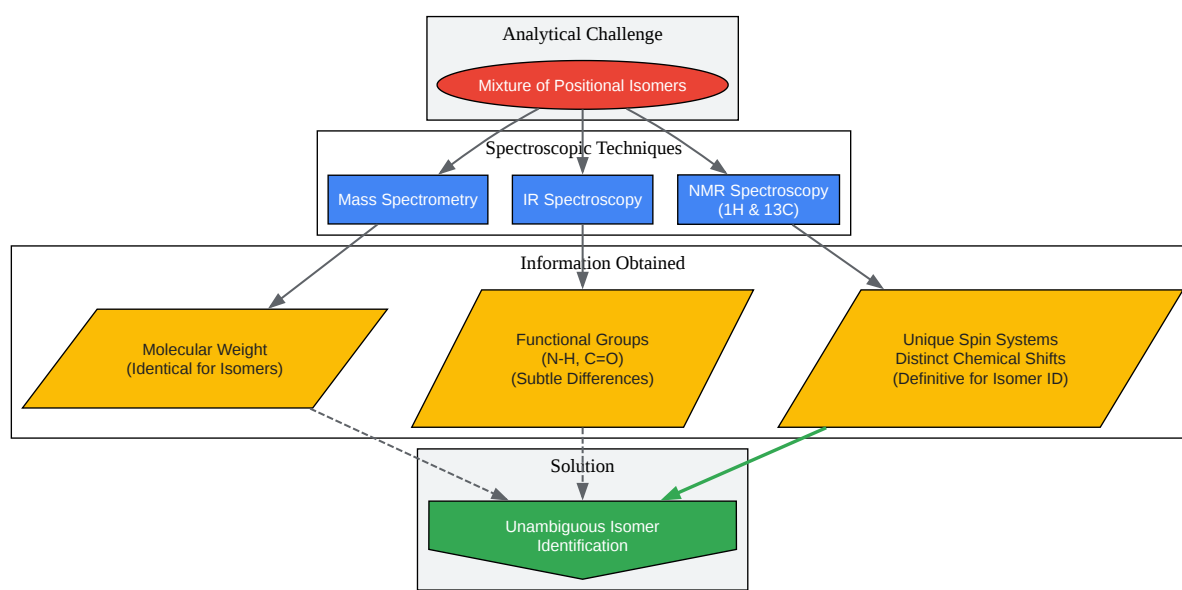
## Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for isomer differentiation.



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Caption: Experimental workflow for the spectroscopic analysis of ethyl indole-carboxylate isomers.



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Caption: Logical relationship of spectroscopic methods for isomer differentiation.

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